3-Amino-1-(5-methylthiophen-2-yl)propan-1-ol
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Overview
Description
3-Amino-1-(5-methylthiophen-2-yl)propan-1-ol is an organic compound with the molecular formula C9H15NOS It features a thiophene ring substituted with a methyl group and an amino alcohol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-methylthiophen-2-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 5-methylthiophene, which is commercially available.
Nucleophilic Substitution: The thiophene ring undergoes nucleophilic substitution to introduce the amino group.
Reduction: The intermediate product is then reduced to form the amino alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-methylthiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Leads to secondary or tertiary amines.
Substitution: Forms various substituted derivatives.
Scientific Research Applications
3-Amino-1-(5-methylthiophen-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol
- 3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol
Uniqueness
3-Amino-1-(5-methylthiophen-2-yl)propan-1-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of both amino and alcohol functional groups
Properties
Molecular Formula |
C8H13NOS |
---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
3-amino-1-(5-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-6-2-3-8(11-6)7(10)4-5-9/h2-3,7,10H,4-5,9H2,1H3 |
InChI Key |
DFLHAIYIOQWQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(CCN)O |
Origin of Product |
United States |
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